molecular formula C10H10BrClO2 B6318475 Ethyl 3-bromo-4-chloro-5-methylbenzoate CAS No. 1564628-51-8

Ethyl 3-bromo-4-chloro-5-methylbenzoate

Cat. No.: B6318475
CAS No.: 1564628-51-8
M. Wt: 277.54 g/mol
InChI Key: RRUYKCHAMRMOBB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-chloro-5-methylbenzoate typically involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine or chlorine atoms.

    Reduction: 3-bromo-4-chloro-5-methylbenzyl alcohol.

    Hydrolysis: 3-bromo-4-chloro-5-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-4-chloro-5-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or reduction. The molecular targets and pathways involved are determined by the nature of the reactants and the conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-chlorobenzoate
  • Ethyl 3-bromo-5-methylbenzoate
  • Ethyl 4-chloro-5-methylbenzoate

Uniqueness

Ethyl 3-bromo-4-chloro-5-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds with tailored functionalities .

Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYKCHAMRMOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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